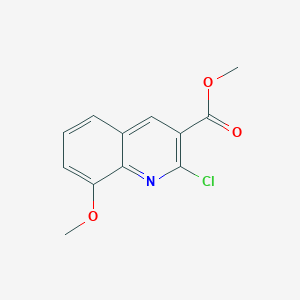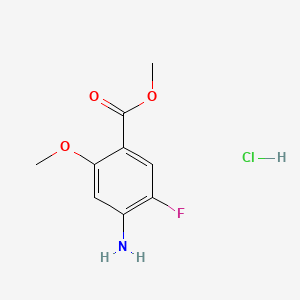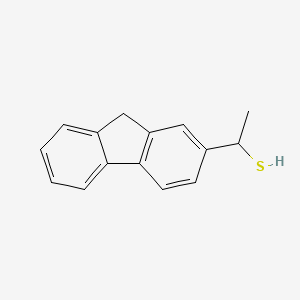
1-(9h-Fluoren-2-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Fluoren-2-yl)ethanethiol is an organic compound with the molecular formula C15H14S It is a derivative of fluorene, where an ethanethiol group is attached to the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(9H-Fluoren-2-yl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 9H-fluorene with ethanethiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9H-Fluoren-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The ethanethiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted fluorenes depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(9H-Fluoren-2-yl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(9H-Fluoren-2-yl)ethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparación Con Compuestos Similares
Fluorenone: A ketone derivative of fluorene.
Fluorenylmethanol: An alcohol derivative of fluorene.
Fluorenylmethyl chloride: A chloride derivative of fluorene.
Uniqueness: 1-(9H-Fluoren-2-yl)ethanethiol is unique due to the presence of the ethanethiol group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other fluorene derivatives, making it a valuable compound for various applications .
Propiedades
Número CAS |
72322-10-2 |
|---|---|
Fórmula molecular |
C15H14S |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
1-(9H-fluoren-2-yl)ethanethiol |
InChI |
InChI=1S/C15H14S/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10,16H,9H2,1H3 |
Clave InChI |
CXPIKPVWEOWXHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


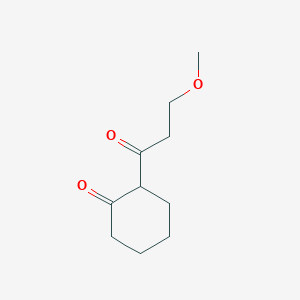

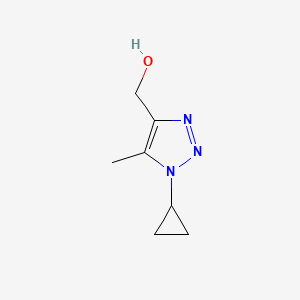
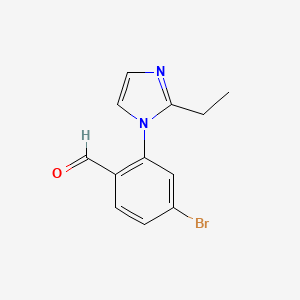
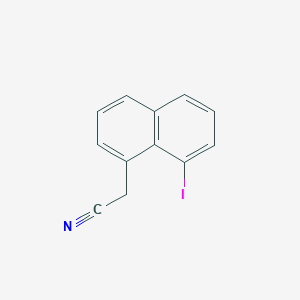


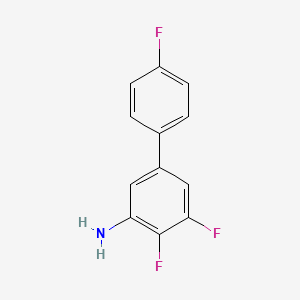
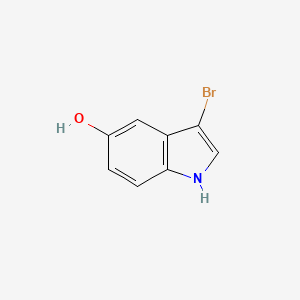
![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
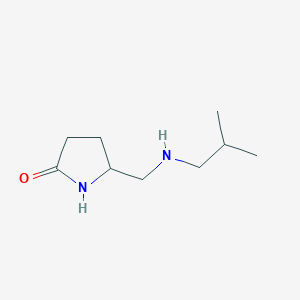
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
